
1-Cyclopropylcyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₉ClO₂S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes two cyclopropane rings and a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropylcyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
[ \text{Cyclopropylcyclopropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of continuous flow reactors also helps in managing the exothermic nature of the reaction, reducing the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The sulfonyl chloride group can be oxidized to form sulfonic acids or reduced to form sulfides.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Thiols: Formed by reaction with thiols
Scientific Research Applications
1-Cyclopropylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function . The cyclopropane rings add rigidity to the molecule, enhancing its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylsulfonyl Chloride: Similar in structure but lacks the second cyclopropane ring.
Cyclopropylmethylsulfonyl Chloride: Contains a methyl group instead of a second cyclopropane ring.
Cyclopropylphenylsulfonyl Chloride: Contains a phenyl group instead of a second cyclopropane ring.
Uniqueness
1-Cyclopropylcyclopropane-1-sulfonyl chloride is unique due to the presence of two cyclopropane rings, which impart additional strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new pharmaceuticals .
Properties
Molecular Formula |
C6H9ClO2S |
|---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
1-cyclopropylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6(3-4-6)5-1-2-5/h5H,1-4H2 |
InChI Key |
LFPAYTFQIZLSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL](/img/structure/B13268753.png)

![1-[3-(Aminomethyl)cyclohexyl]propan-2-one](/img/structure/B13268759.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole](/img/structure/B13268762.png)
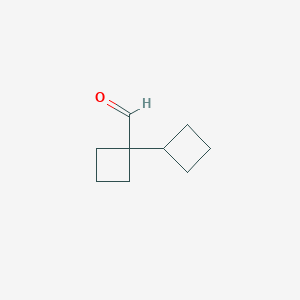
![2-[(But-2-yn-1-yl)amino]-3-fluorobenzoic acid](/img/structure/B13268776.png)
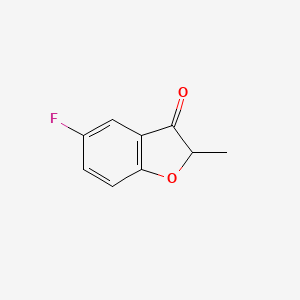
![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13268778.png)
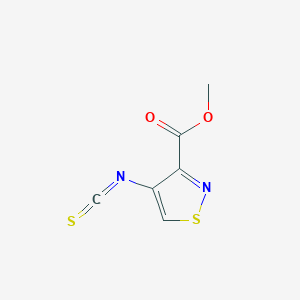
![3-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13268794.png)
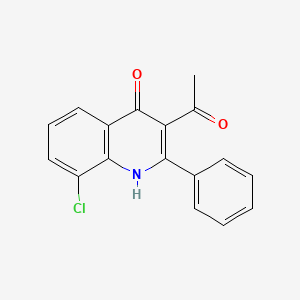
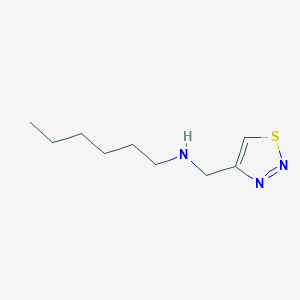
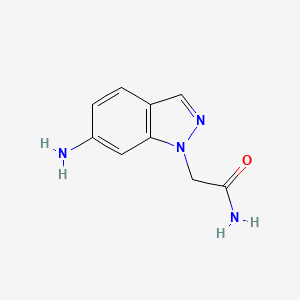
amine](/img/structure/B13268837.png)
